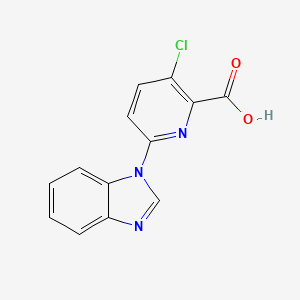

6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid

Description

6-(1H-1,3-Benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3, a carboxylic acid group at position 2, and a 1H-1,3-benzodiazole moiety at position 5. The benzodiazole group consists of a fused benzene and diazole (two nitrogen atoms in a five-membered ring), contributing to its aromatic and electronic properties.

Properties

IUPAC Name |

6-(benzimidazol-1-yl)-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-8-5-6-11(16-12(8)13(18)19)17-7-15-9-3-1-2-4-10(9)17/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJHIOLVWADSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC(=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Formation of the Benzodiazole Moiety: The benzodiazole ring is typically synthesized by cyclization of o-phenylenediamine derivatives with appropriate carbonyl or carboxyl functionalities under acidic or oxidative conditions. This heterocycle is then linked to the pyridine ring, which is substituted at the 3-position with chlorine and at the 2-position with a carboxylic acid group.

Pyridine Ring Functionalization: The chloropyridine-2-carboxylic acid core can be prepared by selective chlorination of pyridine carboxylic acid derivatives or by functional group transformations starting from substituted pyridines.

Coupling of Benzodiazole and Pyridine Units: The key step involves the formation of a C–N bond between the nitrogen of the benzodiazole and the pyridine ring. This can be achieved through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.

Catalytic Systems and Reaction Conditions

Palladium-Catalyzed Coupling: Palladium catalysts such as Pd2(dba)3 (palladium dibenzylideneacetone complex) have been extensively utilized for the synthesis of nitrogen-containing heterocycles via C–N bond formation. These catalysts facilitate intramolecular cyclization and cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki coupling, which are applicable to the synthesis of benzodiazole-linked chloropyridine derivatives.

Reaction Solvents and Ligands: The choice of solvent (e.g., tetrahydrofuran, dimethyl sulfoxide) and ligands (e.g., electron-rich phosphines like tris(2,4,6-trimethoxyphenyl)phosphine) significantly affects the yield and selectivity of the coupling reactions. Basic conditions using potassium carbonate or tert-butoxide bases are commonly employed to promote amination and cyclization steps.

Temperature and Time: Elevated temperatures (typically 80–120 °C) and reaction times ranging from several hours to overnight are standard to achieve satisfactory yields.

Representative Preparation Route (Inferred from Related Literature)

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of benzodiazole ring | o-Phenylenediamine + carbonyl source | Acidic or oxidative conditions | Formation of 1H-1,3-benzodiazole |

| 2 | Preparation of 3-chloropyridine-2-carboxylic acid | Chlorination of pyridine-2-carboxylic acid | Controlled chlorination | Chlorinated pyridine acid intermediate |

| 3 | C–N coupling between benzodiazole and chloropyridine | Pd2(dba)3, phosphine ligand, base | Elevated temperature, inert atmosphere | Formation of 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid |

Analytical Characterization

The synthesized compound is typically characterized by:

- Elemental Analysis: To confirm molecular composition.

- Infrared Spectroscopy (IR): Identification of characteristic functional groups such as carboxylic acid (broad O–H stretch) and heterocyclic rings.

- Nuclear Magnetic Resonance (NMR): $$ ^1H $$ and $$ ^{13}C $$ NMR to elucidate the chemical environment of hydrogens and carbons in the molecule.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation pattern.

Research Findings and Data Summary

Due to the scarcity of direct literature on the specific preparation of 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid, insights are drawn from analogous heterocyclic syntheses and palladium-catalyzed coupling reactions involving benzodiazole and chloropyridine derivatives.

| Parameter | Observations/Notes |

|---|---|

| Catalyst | Pd2(dba)3 preferred for C–N bond formation in heterocyclic systems |

| Ligands | Electron-rich, sterically hindered phosphines enhance yield and selectivity |

| Solvent | THF and DMSO commonly used; solvent choice affects yield significantly |

| Base | Potassium carbonate (K2CO3) or potassium tert-butoxide (t-BuOK) |

| Temperature | 80–120 °C |

| Reaction Time | 6–24 hours |

| Yield | Moderate to good yields (40–80%) depending on substrate and conditions |

| Side Reactions | Possible nucleophilic substitution leading to N-alkylated byproducts if conditions are not optimized |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antibacterial, or anticancer agent. Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the application but often involves binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on structural features, functional groups, solubility, and biological activity.

Structural and Functional Group Analysis

Key Observations:

- Core Heterocycles: The target compound’s benzodiazole (N,N-containing fused ring) contrasts with benzodithiazine (N,S-containing fused ring) in and . The pyridine ring in the target compound and ’s dimethoxy pyridine group suggests divergent electronic environments. Chlorine (electron-withdrawing) and carboxylic acid (ionizable) in the target compound may influence reactivity compared to ’s sulfinyl and methoxy groups .

- Functional Groups:

- Carboxylic Acid (Target) vs. Sulfinyl (): The carboxylic acid group is highly polar, promoting water solubility and hydrogen bonding, whereas the sulfinyl group in facilitates covalent binding to proton pumps, critical for its PPI activity .

- Chlorine Substituents: Chlorine at position 3 (target) vs. position 6 () may alter steric and electronic effects on aromatic ring reactivity.

Solubility and Physicochemical Properties

- The target compound’s solubility is unconfirmed but likely moderate due to the carboxylic acid’s ionizability. In contrast, ’s compound is freely water-soluble, attributed to its sulfinyl and methoxy groups .

- and ’s benzodithiazine derivatives lack reported solubility data, though methyl esters (e.g., ) are typically less polar than carboxylic acids .

Research Implications and Gaps

- Structural Insights: The benzodiazole-pyridine scaffold in the target compound shares features with PPIs () but requires functionalization (e.g., sulfinyl groups) for analogous activity.

- Knowledge Gaps: Experimental data on the target compound’s solubility, crystallography (e.g., SHELXL refinement ), and biological targets are needed to validate hypotheses.

This comparison underscores the importance of substituent positioning and heterocycle selection in modulating physicochemical and biological properties.

Biological Activity

6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzodiazole moiety linked to a chlorinated pyridine ring, which contributes to its unique chemical properties. The synthesis typically involves:

- Benzodiazole Formation : Condensation of o-phenylenediamine with carboxylic acids.

- Chlorination : Utilizing reagents like thionyl chloride to introduce the chlorine atom on the pyridine ring.

- Coupling Reaction : Employing palladium-catalyzed cross-coupling methods (e.g., Suzuki or Stille coupling) to link the benzodiazole and chloropyridine units.

The biological activity of 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert effects through:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.

- Modulation of Signaling Pathways : Interfering with cellular signaling pathways that regulate various physiological processes.

Biological Activity and Pharmacological Applications

Research has indicated that this compound exhibits a range of biological activities:

Antifibrotic Activity

A study investigated the antifibrotic properties of similar compounds, revealing that derivatives with structural similarities to 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid effectively inhibited collagen synthesis in hepatic stellate cells. This suggests potential applications in treating liver fibrosis .

Antimicrobial Properties

In vitro studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival.

Cytotoxic Effects

Research indicates that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The cytotoxicity is often dose-dependent and varies based on the specific structural modifications made to the core compound .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Study on Hepatic Fibrosis : Compounds structurally related to 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid were shown to significantly reduce collagen deposition in liver fibrosis models, indicating their therapeutic potential .

- Antimicrobial Testing : Derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations .

Comparative Analysis

The following table summarizes the biological activities of 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid compared to related compounds:

| Compound Name | Antifibrotic Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid | Moderate | Yes | Yes |

| Compound A (similar structure) | High | Moderate | Moderate |

| Compound B (similar structure) | Low | Yes | High |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates with anhydrides (e.g., propionic or butyric anhydride) under controlled conditions (3–5 hours, 80–100°C) facilitates esterification or amidation. Solvent selection (e.g., chloroform, acetonitrile) and stoichiometric ratios are critical for yield optimization. Post-synthesis purification often involves recrystallization in solvent mixtures like CHCl3:petroleum ether (40–60°C) to achieve >90% purity .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- 1H NMR : Peaks at δ 7.4–8.9 ppm (aromatic protons) and δ 1.2–2.4 ppm (alkyl groups in ester derivatives) confirm substitution patterns .

- IR Spectroscopy : Bands at 1689–1741 cm⁻¹ (C=O stretching for carboxylic acid, lactone, or ester groups) and 3055 cm⁻¹ (aromatic C-H) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 524.21 for related analogs) confirm molecular weight .

Q. What are the primary biological targets of this compound in anticancer research?

- Methodological Answer : The compound is studied for enzyme inhibition (e.g., kinases, proteases) using in vitro assays. For example, fluorometric assays with cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values, with results cross-validated via Western blotting to assess downstream pathway modulation (e.g., apoptosis markers) .

Q. What are the solubility properties and formulation considerations for in vitro assays?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–50 mM stock solutions). For cell-based assays, formulations are diluted in culture media to ≤0.1% organic solvent to avoid cytotoxicity. Stability tests (e.g., HPLC at 24/48 hours) confirm integrity under assay conditions .

Q. How to optimize purification methods for this compound?

- Methodological Answer : Recrystallization is preferred for scalability. For example, crude product is dissolved in CHCl3, filtered, and mixed with petroleum ether (1:3 ratio) to induce crystallization. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves closely related impurities, with TLC monitoring (Rf = 0.3–0.5) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line genetic drift, serum concentration). Standardize protocols:

- Use authenticated cell lines (e.g., ATCC-certified).

- Validate compound purity via HPLC (>95%) and control batch-to-batch variability.

- Replicate dose-response curves (e.g., 10 nM–100 µM) with positive controls (e.g., cisplatin for cytotoxicity) .

Q. What strategies enhance the compound’s metabolic stability for in vivo applications?

- Methodological Answer : Modify labile groups:

- Replace ester moieties with amides (e.g., 6-acyloxymethyl derivatives) to reduce hydrolysis .

- Introduce electron-withdrawing substituents (e.g., -Cl, -F) on the benzodiazol ring to slow CYP450-mediated oxidation .

Q. How to design analogs to improve target selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies guide rational design:

- Substitute the chloropyridine ring with fluorinated or methylated analogs to enhance hydrophobic interactions with enzyme pockets.

- Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases), prioritizing derivatives with lower ΔG values .

Q. What computational methods predict binding modes with enzymes?

- Methodological Answer : Combine molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM):

- Generate homology models for uncharacterized targets using SWISS-MODEL.

- Perform free-energy perturbation (FEP) calculations to rank analog binding affinities .

Q. How to address discrepancies in enzyme inhibition assays?

- Methodological Answer : Control variables:

- Pre-incubate enzymes (e.g., 30 minutes at 37°C) to ensure active conformation.

- Use fluorogenic substrates (e.g., Z-FR-AMC for proteases) with real-time kinetic monitoring (λex/λem = 380/460 nm).

- Validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.